Sutezolid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Sutezolid is an investigational drug belonging to the oxazolidinone class of antibiotics. Researchers are primarily interested in its potential application for the treatment of multidrug-resistant tuberculosis (MDR-TB) []. MDR-TB is a serious public health threat caused by strains of Mycobacterium tuberculosis bacteria that are resistant to the standard antibiotic treatments.

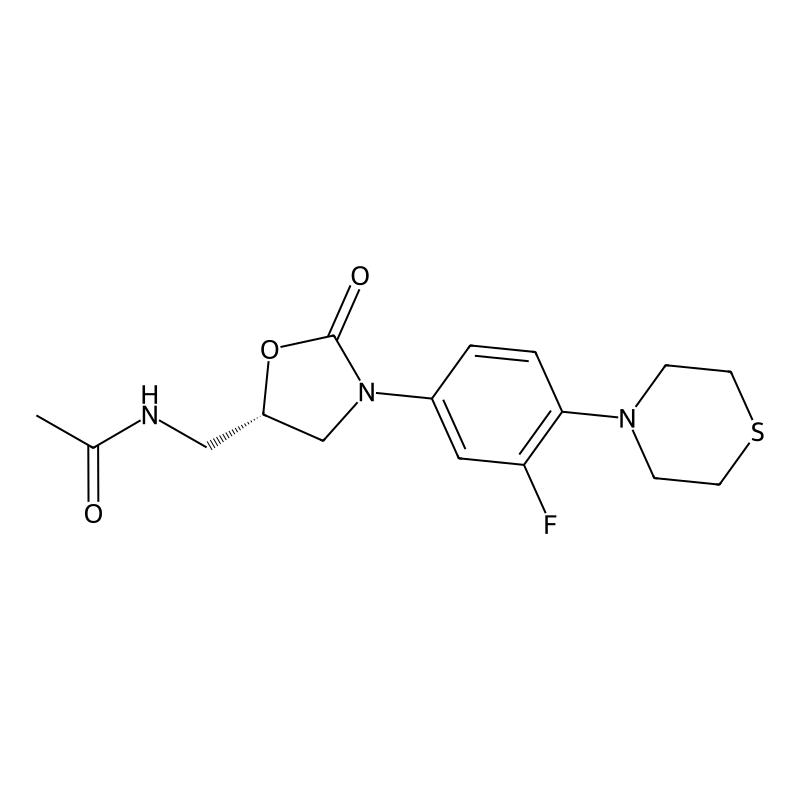

Sutezolid, also known by its developmental codes PNU-100480 and PF-02341272, is an oxazolidinone antibiotic that is primarily being investigated for the treatment of extensively drug-resistant tuberculosis. It is structurally similar to linezolid, differing mainly by the replacement of the morpholine oxygen with a sulfur atom in its thiomorpholine ring. This modification is believed to enhance its antibacterial properties against Mycobacterium tuberculosis, particularly strains resistant to conventional treatments .

Sutezolid undergoes various metabolic transformations in the body. Upon oral administration, it is rapidly oxidized to form an active sulfoxide metabolite known as PNU-101603. This metabolite achieves plasma concentrations significantly higher than those of the parent compound, contributing to its therapeutic efficacy. The oxidative metabolism involves cytochrome P450 enzymes, particularly CYP3A4, and flavin-containing monooxygenases, which each account for 20% to 30% of its metabolic pathway .

Sutezolid exhibits potent antibacterial activity against Mycobacterium tuberculosis, both in extracellular and intracellular environments. In vitro studies have shown that it has similar minimum inhibitory concentrations (MICs) compared to its metabolite, PNU-101603. The compound's effectiveness is attributed to its ability to inhibit protein synthesis in bacteria, a mechanism shared with other oxazolidinones. Notably, sutezolid has demonstrated greater activity than linezolid against certain resistant strains of tuberculosis .

The synthesis of sutezolid involves several key steps:

- Proline-Catalyzed Stereoselective α-Aminoxylation: This method utilizes proline as a catalyst to achieve stereoselective α-aminoxylation of aldehydes, leading to the formation of a 2-Oxazolidinone ring.

- Formation of the Thiomorpholine Ring: The introduction of the thiomorpholine moiety is a critical step that differentiates sutezolid from linezolid.

- Final Assembly: The final structure is completed through various coupling reactions that yield the desired oxazolidinone compound .

Sutezolid is primarily being explored for its potential in treating tuberculosis, especially in cases where existing therapies have failed due to drug resistance. Its development aims to provide an effective alternative for patients with multidrug-resistant strains of Mycobacterium tuberculosis. Early clinical trials have indicated promising results in terms of safety and efficacy .

Research into the interactions of sutezolid has identified several important pharmacokinetic considerations:

- Metabolic Interactions: Due to its metabolism via CYP3A4 and other enzymes, sutezolid may interact with other drugs that are substrates or inhibitors of these pathways.

- Combination Therapies: Studies have shown that combining sutezolid with first-line and second-line anti-tuberculosis drugs enhances bactericidal activity, suggesting synergistic effects that could improve treatment outcomes .

Sutezolid shares structural and functional similarities with several other compounds within the oxazolidinone class. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| Sutezolid | Oxazolidinone | Active against multidrug-resistant TB | Contains a thiomorpholine ring |

| Linezolid | Oxazolidinone | Approved for various bacterial infections | Lacks sulfur modification |

| Tedizolid | Oxazolidinone | Approved for skin infections | Higher potency against Gram-positive bacteria |

| Eperezolid | Oxazolidinone | Under investigation for TB | Similar synthesis pathway as sutezolid |

Sutezolid's unique thiomorpholine structure potentially enhances its antibacterial properties compared to linezolid and other oxazolidinones, making it a promising candidate for further development in treating resistant tuberculosis strains .

The traditional synthetic pathways for sutezolid production are primarily based on established oxazolidinone chemistry, leveraging structural similarities to linezolid. The conventional approaches typically involve thiomorpholine as a central structural building block, which undergoes nucleophilic aromatic substitution with activated aromatic systems [1] [2].

The most widely documented conventional route initiates with the nucleophilic aromatic substitution reaction between thiomorpholine and 3,4-difluoronitrobenzene, forming a nitrobenzene intermediate. This reaction proceeds through an addition-elimination mechanism, where the thiomorpholine nitrogen acts as a nucleophile, displacing the activated fluorine atom in the ortho position to the nitro group [2]. The resulting nitroaromatic compound subsequently undergoes reduction to form the corresponding aniline derivative, which serves as a key intermediate for further elaboration to the final oxazolidinone structure.

The reduction step in conventional routes typically employs either catalytic hydrogenation using palladium on carbon or stoichiometric transition metal reductants. Following reduction, the aniline intermediate is protected as a carbamate and subsequently elaborated through oxazolidinone ring formation using chiral carbon fragments derived from glycidol or epichlorohydrin [2].

Despite their established nature, conventional synthetic routes face significant economic limitations. Thiomorpholine represents the primary cost driver in these processes due to limited production volumes and manufacturing hazards associated with its preparation [2] [3]. The requirement for transition metal catalysts further contributes to elevated production costs and introduces concerns regarding metal contamination in pharmaceutical products.

Thiomorpholine-Based Synthesis Approaches

Traditional thiomorpholine synthesis methods have been extensively studied to address the cost limitations inherent in conventional sutezolid production. Historical approaches to thiomorpholine preparation include various cyclization strategies, each presenting distinct advantages and limitations in terms of scalability and cost-effectiveness [4] [5].

One established method involves the cyclization of diethanolamine derivatives with sodium sulfide under basic conditions. This approach utilizes the nucleophilic character of sulfide species to effect intramolecular ring closure on appropriately activated substrates [6] [7]. However, traditional thiomorpholine synthesis often suffers from modest yields and requires specialized handling procedures due to the formation of potentially hazardous intermediates.

Alternative methodologies have explored the use of thiol-ene chemistry for thiomorpholine construction. These approaches typically involve the addition of sulfur-containing nucleophiles to activated alkenes, followed by subsequent cyclization to form the desired six-membered ring system [4]. While mechanistically attractive, these methods often require careful optimization to achieve acceptable yields and selectivity.

The inherent challenges associated with thiomorpholine synthesis have prompted extensive research into alternative synthetic strategies that circumvent the need for this expensive building block altogether. These efforts have focused on developing routes that construct the thiomorpholine ring system in situ during the sutezolid synthesis sequence, thereby avoiding the isolation and purification costs associated with thiomorpholine production [2] [3].

Alternative Synthetic Strategies

Diethanolamine-Based Approaches

Recent advances in sutezolid synthesis have focused on replacing thiomorpholine with more economically viable starting materials. Diethanolamine has emerged as a particularly attractive alternative due to its status as a commodity chemical with significantly lower cost compared to thiomorpholine [2] [8].

The diethanolamine-based strategy involves the direct coupling of diethanolamine with 3,4-difluoronitrobenzene through nucleophilic aromatic substitution. This reaction proceeds efficiently under thermal conditions, with diethanolamine serving both as the nucleophile and as the base to neutralize the hydrogen fluoride generated during the substitution process [2].

Optimal reaction conditions have been established through systematic screening studies. The use of 3 equivalents of diethanolamine at temperatures between 80-90°C provides excellent conversion while minimizing the formation of double substitution products. The reaction exhibits substantial exothermic character, requiring careful thermal management during scale-up operations [2].

The resulting bis(2-hydroxyethyl)-functionalized aniline intermediate serves as a versatile precursor for subsequent transformations. This approach offers the significant advantage of avoiding thiomorpholine isolation while utilizing readily available commodity chemicals, potentially reducing raw material costs by up to 80% compared to conventional thiomorpholine-based routes [2] [3].

Nucleophilic Sulfide Ring Closure Methodology

The nucleophilic sulfide ring closure represents a key innovation in alternative sutezolid synthesis strategies. This methodology exploits the exceptional nucleophilicity of sulfide species to effect intramolecular cyclization reactions under mild conditions [2] [9].

The process begins with the activation of the bis(2-hydroxyethyl) groups through mesylation, creating suitable leaving groups for subsequent nucleophilic displacement. Mesyl chloride in the presence of triethylamine provides efficient conversion to the corresponding dimesylate under standard conditions. The reaction proceeds smoothly at room temperature, with complete conversion typically achieved within 4 hours [2].

The subsequent ring closure employs sodium sulfide as both the nucleophilic species and the reductant. The reaction is conducted in mixed aqueous-organic solvent systems, with ethanol-water mixtures (3:2 ratio) providing optimal results. The use of sodium sulfite as an additive helps control undesired side reactions and improve overall selectivity [2].

This methodology offers several advantages over conventional approaches. The use of sodium sulfide eliminates the need for expensive transition metal catalysts while simultaneously effecting both ring closure and nitro group reduction in a single transformation. Yields of 65-80% for the key intermediate have been achieved on scales up to 100 grams [2].

Tandem Ring Closure with Nitrobenzene Reduction

The tandem ring closure with nitrobenzene reduction represents a particularly elegant synthetic strategy that addresses multiple challenges simultaneously. This approach combines thiomorpholine ring formation with Zinin reduction in a single transformation, eliminating the need for separate reduction steps [2] [10].

The Zinin reduction mechanism involves the direct reduction of nitroaromatic compounds using sodium sulfide under aqueous alkaline conditions. The reaction proceeds through nitroso and hydroxylamine intermediates before ultimately yielding the desired aniline product [10] [11]. This transformation is particularly well-suited for substrates containing additional functionality, as it exhibits excellent chemoselectivity.

In the context of sutezolid synthesis, the tandem process begins with the mesylated diethanolamine derivative and employs sodium sulfide in a dual role. The initial nucleophilic displacement effects ring closure to form the thiomorpholine system, while excess sulfide simultaneously reduces the nitro group through the Zinin mechanism [2].

Optimization studies have revealed that careful control of reaction stoichiometry and addition sequence is critical for achieving optimal results. The use of staged sulfide addition, combined with sodium sulfite as a reductant for polysulfide impurities, provides excellent selectivity and minimizes unwanted side products. Overall yields of 53-68% have been demonstrated for the complete three-step sequence on 100-gram scale [2].

Proline-Catalyzed α-Aminoxylation Pathway

The proline-catalyzed α-aminoxylation pathway represents a fundamentally different approach to sutezolid synthesis, focusing on asymmetric catalysis for the construction of key stereogenic centers [12] [13]. This methodology exploits the enamine-forming ability of proline to activate aldehydes toward electrophilic amination reactions.

The synthetic sequence initiates with the preparation of 3-(1,3-dioxoisoindolin-2-yl)propanal through Michael addition of phthalimide to acrolein. This transformation proceeds efficiently under basic conditions using N-benzyltrimethylammonium hydroxide as catalyst, providing the required aldehyde substrate in 91% yield [13].

The key α-aminoxylation reaction employs D-proline as the organocatalyst and nitrosobenzene as the electrophilic nitrogen source. The reaction proceeds through an enamine intermediate that undergoes selective electrophilic attack by the nitroso compound. Subsequent hydrolysis reveals an α-hydroxy aldehyde intermediate that undergoes in situ reductive amination [13].

The reductive amination step utilizes the appropriate fluorinated aniline derivative (3-fluoro-4-thiomorpholinoaniline for sutezolid synthesis) in combination with sodium triacetoxyborohydride as the reducing agent. This transformation proceeds with excellent stereoselectivity, providing amino alcohol intermediates with >99% enantiomeric excess [13].

Subsequent elaboration involves carbonyl insertion using carbonyldiimidazole to form the oxazolidinone ring system. This reaction proceeds efficiently at 30-35°C in the presence of catalytic dimethylaminopyridine, providing the protected oxazolidinone in 95% yield. Final deprotection and acetylation steps complete the synthesis, delivering sutezolid in 59% overall yield from the starting aldehyde [13].

The proline-catalyzed approach offers several distinct advantages, including high enantioselectivity, the use of readily available and inexpensive catalysts, and mild reaction conditions throughout the sequence. The methodology demonstrates the potential for asymmetric organocatalysis in complex pharmaceutical synthesis applications.

Process Optimization and Scale-Up Considerations

Process optimization for sutezolid synthesis must address multiple factors including yield maximization, cost reduction, and safety considerations during scale-up operations. The exothermic nature of several key transformations requires careful thermal management to ensure safe and reproducible results at manufacturing scale [2].

For the diethanolamine-based approach, scale-up studies have identified controlled addition strategies as critical for managing the substantial heat release during the nucleophilic aromatic substitution step. Addition of 3,4-difluoronitrobenzene via syringe pump to preheated diethanolamine allows precise control of reaction temperature while maintaining high conversion efficiency [2].

The mesylation step has been optimized for large-scale operation through systematic evaluation of solvent volumes and precipitation conditions. The use of water as an antisolvent enables chromatography-free isolation of the dimesylate intermediate, significantly reducing processing costs and cycle times. Optimal water volumes (3.5-4.0 volumes relative to acetonitrile) provide good compromise between yield and filterability [2].

The final sulfide-mediated ring closure step requires careful attention to impurity control during scale-up. The staged addition of sodium sulfide, combined with sodium sulfite to minimize polysulfide formation, has proven essential for maintaining product quality. Additionally, the development of effective purification protocols, including activated charcoal treatment, enables the production of material with >94% purity suitable for subsequent transformations [2].

For the proline-catalyzed route, scale-up considerations include the optimization of catalyst loading and reaction concentration to maximize throughput while maintaining stereoselectivity. The inherently mild reaction conditions facilitate scale-up, with successful demonstrations reported on multi-gram scales [13].

Cost Analysis of Raw Materials and Production Routes

Economic analysis of sutezolid synthesis reveals significant cost variations among different synthetic approaches, with raw material costs representing the primary differentiating factor. Thiomorpholine, the building block used in conventional routes, has been identified as a major cost driver due to limited production volumes and manufacturing complexity [2] [3] [14].

Based on market analysis and import/export data, thiomorpholine costs significantly exceed those of alternative starting materials. Diethanolamine and sodium sulfide, utilized in newer synthetic approaches, are commodity chemicals available at substantially lower prices. The potential cost reduction from using these alternative building blocks has been estimated at 45-80% for key intermediates [3] [15].

Catalyst costs also contribute significantly to overall production economics. Traditional routes requiring palladium-based reduction catalysts face higher costs and potential supply chain limitations compared to approaches using organocatalysts or non-precious metal reagents. The proline-catalyzed route benefits from the extremely low cost and ready availability of the amino acid catalyst [13].

Solvent and waste disposal costs represent additional economic considerations. Routes that enable chromatography-free isolations or utilize environmentally benign solvents offer advantages in terms of both direct costs and regulatory compliance. The development of water-based precipitation methods for key intermediates provides significant economic benefits during scale-up [2].

Generic price projections for sutezolid, based on chemical similarity to linezolid, suggest potential costs of $140-210/kg for the active pharmaceutical ingredient under competitive manufacturing conditions. These estimates assume utilization of optimized synthetic routes and production volumes comparable to established antibiotics [16] [14].

Green Chemistry Applications in Sutezolid Synthesis

The development of environmentally sustainable synthetic routes for sutezolid has incorporated multiple green chemistry principles, focusing on waste minimization, atom economy, and the use of safer reagents and solvents [17] [18].

Continuous flow processing has emerged as a particularly promising green chemistry application for thiomorpholine synthesis. The telescoped photochemical thiol-ene/cyclization sequence developed for thiomorpholine production demonstrates several green chemistry advantages, including reduced solvent consumption, improved energy efficiency, and enhanced safety through continuous processing [4] [19].

The photochemical approach utilizes low-cost starting materials (cysteamine hydrochloride and vinyl chloride) and operates under concentrated conditions (4 M) with minimal photocatalyst loading (0.1-0.5 mol% 9-fluorenone). The process achieves quantitative yields for the key thiol-ene step and demonstrates excellent robustness during extended operation (7 hours continuous processing) [19].

Solvent selection represents another important green chemistry consideration. The development of aqueous-organic solvent systems for the tandem ring closure/reduction step reduces reliance on hazardous organic solvents while maintaining excellent reaction efficiency. The use of ethanol-water mixtures provides optimal balance between reactivity and environmental acceptability [2].

Atom economy considerations favor synthetic routes that incorporate multiple bond-forming events in single transformations. The tandem ring closure with nitrobenzene reduction exemplifies this principle by combining C-S bond formation with N-O bond reduction in a single step, eliminating the need for separate reduction operations [2].

The replacement of precious metal catalysts with organocatalysts or earth-abundant alternatives aligns with green chemistry principles regarding catalysis. The proline-catalyzed route demonstrates the potential for asymmetric transformations using renewable, biodegradable catalysts derived from natural sources [13].

Waste minimization strategies include the development of telescoped reaction sequences that avoid intermediate isolation and purification steps. The in situ generation and consumption of reactive intermediates reduces overall material throughput and associated waste streams [2] [13].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2. Zhang, M., Sala, C., Dhar, N., et al. In vitro and in vivo activities of three oxazolidinones against nonreplicating Mycobacterium tuberculosis. Antimicrob. Agents Chemother. 58(6), 3217-3223 (2014).

3. Loreto, E.S., Tondolo, J.S.M., Oliveira, D.C., et al. In vitro activities of miltefosine and antibacterial agents from the macrolide, oxazolidinone, and pleuromutilin classes against Pythium insidiosum and Pythium aphanidermatum. Antimicrob. Agents Chemother. 62(3), e01678-01617 (2018).